Diisopropyl hexan-2-ylboronate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H27BO2 |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
hexan-2-yl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H27BO2/c1-7-8-9-12(6)13(14-10(2)3)15-11(4)5/h10-12H,7-9H2,1-6H3 |
InChI Key |
UTMNGDCEAAVZPV-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CCCC)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Elucidation of Reactivity Profiles and Mechanistic Pathways of Diisopropyl Hexan 2 Ylboronate Derivatives
Fundamental Reactivity Patterns of Diisopropyl Alkylboronates in Organic Transformations
Diisopropyl alkylboronates, including diisopropyl hexan-2-ylboronate, are versatile intermediates in organic synthesis. Their reactivity is primarily centered around the carbon-boron bond. The boron atom, being electron-deficient, can accept a pair of electrons from a nucleophile to form a more reactive tetracoordinate 'ate' complex. This activation is crucial for many of the transformations that these compounds undergo.
Nucleophilic Addition Reactions of Diisopropyl Alkylboronates with Carbonyl Compounds
The addition of the alkyl group from a diisopropyl alkylboronate to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by a nucleophile. libretexts.orglibretexts.org However, the carbon-boron bond in a standard boronic ester is not sufficiently nucleophilic to react directly with aldehydes or ketones.
Activation of the boronic ester is required, which is typically achieved by treatment with a Lewis base. This forms a boronate 'ate' complex, which significantly enhances the nucleophilicity of the alkyl group attached to the boron. nih.gov This activated complex can then readily participate in a 1,2-nucleophilic addition to the carbonyl carbon of aldehydes and ketones. nih.gov The reaction proceeds through a tetrahedral alkoxide intermediate, which, upon protonation during workup, yields the corresponding alcohol product. libretexts.org
The reactivity of the carbonyl electrophile plays a significant role. Electron-deficient ketones, such as trifluoromethyl ketones, are particularly effective electrophiles for these reactions due to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the partial positive charge on the carbonyl carbon. nih.gov Research has shown that in competition experiments, activated ketones like 2,2,2-trifluoroacetophenone can be more reactive than simple aldehydes like benzaldehyde. nih.gov
| Electrophile | Boronate Nucleophile (Activated) | Product Type |
| Aldehyde | Diisopropyl alkylboronate + Lewis Base | Secondary Alcohol |
| Ketone | Diisopropyl alkylboronate + Lewis Base | Tertiary Alcohol |
| Trifluoromethyl Ketone | Diisopropyl alkylboronate + Lewis Base | Tertiary Trifluoromethyl Alcohol |
| Difluoromethyl Ketone | Diisopropyl alkylboronate + Lewis Base | Tertiary Difluoromethyl Alcohol |
This table illustrates the types of alcohol products formed from the nucleophilic addition of activated diisopropyl alkylboronates to various carbonyl electrophiles.
Regioselective and Stereoselective Allylic and Homoallylic Rearrangements
Diisopropyl alkylboronates are key precursors for transformations involving allylic and homoallylic rearrangements, which are powerful methods for constructing stereochemically complex molecules. A common pathway involves the conversion of the boronic ester into a more nucleophilic species, which then reacts with an electrophile.
A significant transformation in this class is the 1,2-metallate rearrangement. In this process, an allylboronic ester is first converted into an allylboronate 'ate' complex by the addition of an organolithium reagent. This enhances the nucleophilicity of the allyl group, allowing it to react with various electrophiles. acs.org These reactions are highly regioselective, with the electrophile adding to the γ-position of the allyl system (an SE2' pathway), and proceed with excellent stereospecificity. acs.org The high fidelity of these rearrangements allows for the transfer of chirality from an enantioenriched starting material to the product.
This methodology provides access to key functionalities, including the formation of quaternary stereogenic centers. acs.org For example, the reaction of these activated allylboronate complexes with electrophilic fluorine or trifluoromethyl sources allows for the stereoselective installation of these valuable moieties. acs.org The enhanced reactivity of the boronate complex is substantial, with studies indicating a 107 to 1010-fold increase in reactivity compared to the parent boronic ester. acs.org
| Rearrangement Type | Key Intermediate | Selectivity Control | Typical Outcome |
| Allylic Functionalization | Allylboronate 'ate' complex | Substrate stereochemistry | High γ-regioselectivity and stereospecificity (SE2') |
| Homoallylic Alcohol Synthesis | Allylic boronic ester from 1,2-metallate rearrangement | Reagent and substrate control | Access to all diastereomers of homoallylic alcohols with high enantiomeric and diastereomeric ratios |
This table summarizes the key features of rearrangements involving allylboronate species derived from diisopropyl boronic esters.
Catalytic Transformations Mediated by Diisopropyl Alkylboronates
Diisopropyl alkylboronates are important coupling partners in a variety of transition metal-catalyzed reactions. Their stability, ease of handling, and functional group tolerance make them valuable reagents in modern organic synthesis.
Cross-Coupling Reactions Involving this compound and Analogs
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. Diisopropyl alkylboronates, as analogs of this compound, are effective nucleophilic partners in these reactions.
The catalytic cycle generally involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile to form a palladium(II) complex.
Transmetalation : The alkyl group is transferred from the boron atom to the palladium center. This step typically requires activation by a base, which forms a boronate 'ate' complex, making the alkyl group more nucleophilic and facilitating its transfer.
Reductive Elimination : The two organic fragments on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The use of alkylboron reagents was initially limited due to competing side reactions like β-hydride elimination from the alkyl-palladium intermediate. However, the development of specialized ligands and reaction conditions has significantly expanded the scope of B-alkyl Suzuki-Miyaura couplings. The nature of the halide, solvent, base, and palladium catalyst all significantly influence the reaction's outcome.
| Component | Role in Suzuki-Miyaura Coupling | Example |
| Diisopropyl Alkylboronate | Nucleophilic alkyl source | This compound |
| Organohalide | Electrophilic partner | Aryl bromide, vinyl iodide |
| Palladium Catalyst | Mediates the C-C bond formation | Pd(PPh3)4, PdCl2(dppf) |
| Base | Activates the boronate for transmetalation | K3PO4, Cs2CO3, NaOH |
This table outlines the essential components and their roles in the Suzuki-Miyaura cross-coupling reaction involving diisopropyl alkylboronates.
Beyond C-C bond formation, boronic esters are also involved in the formation of carbon-heteroatom bonds, particularly C-N bonds.
The Chan-Evans-Lam (C-E-L) amination is a copper-catalyzed reaction that couples an organoboron reagent with an amine, amide, or other N-H containing compound. Unlike the palladium-catalyzed Buchwald-Hartwig amination, the C-E-L reaction is an oxidative coupling, often using oxygen from the air as the terminal oxidant. The reaction scope has been extended to include the coupling of alkylboronic esters with aliphatic amines, providing a valuable method for the synthesis of alkyl amines under mild conditions. chemrxiv.org
The Buchwald-Hartwig (B-H) amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.org While the traditional reaction does not use a boronic ester as a primary coupling partner, recent studies have shown that boronic esters can play a crucial role as activators. In some nickel-catalyzed Buchwald-Hartwig type aminations, the presence of a phenylboronic ester was found to be essential for the reaction to proceed, likely by forming a boron-amine 'ate' complex that facilitates the catalytic cycle. nih.govacs.org This highlights the versatility of boronic esters in promoting C-N bond formation through various mechanistic pathways.
| Reaction | Metal Catalyst | Boronate Role | Key Transformation |
| Chan-Evans-Lam | Copper (Cu) | Nucleophilic Coupling Partner | R-B(OR')2 + R''-NH2 → R-NH-R'' |
| Buchwald-Hartwig | Palladium (Pd) | Activator (in some systems) | Ar-X + R-NH2 → Ar-NH-R |
This table provides a comparative overview of the C-E-L and B-H amination reactions and the role of boronic esters in each.
Ruthenium-Catalyzed Cross-Dimerization Reactions
Ruthenium catalysts have demonstrated effectiveness in promoting the cross-dimerization of vinyl boronates with activated olefins, yielding synthetically useful (E,E)-1,3-dienes with high stereoselectivity. nih.govorganic-chemistry.org A notable example is the use of the [RuCl2(p-cymene)]2 catalyst, which operates under mild, base-free, and ligand-free conditions. nih.govorganic-chemistry.org This catalytic system has been successfully applied to a range of alkenyl boronates and activated olefins, including acrylates, acrylonitrile, vinyl ketones, vinyl sulfones, and acrylamides, consistently producing the desired dienes in good yields. organic-chemistry.org
The proposed mechanism for this transformation involves the in situ generation of a reactive ruthenium(II) species that facilitates the cross-coupling. organic-chemistry.org This methodology presents a cost-effective and sustainable alternative to traditional palladium-catalyzed Heck reactions, which often face challenges with stereoselectivity and catalyst expense. organic-chemistry.org Furthermore, ruthenium catalysts have been employed in the β-selective alkylation of vinylpyridines with aldehydes and ketones through a deoxygenative coupling strategy. nih.gov This approach allows for the efficient and selective synthesis of a variety of alkyl pyridine and related N-heteroaromatic structures. nih.gov
A plausible reaction mechanism for the alkylation of vinylpyridines involves the initial formation of an active ruthenium species from the precatalyst. nih.gov Subsequently, coordination of a hydrazone and the vinylpyridine to the ruthenium center forms a chair-like transition state, which then undergoes intramolecular rearrangement to forge a new carbon-carbon bond. nih.gov
Here is an interactive data table summarizing the yields of various (E,E)-1,3-dienes from the ruthenium-catalyzed cross-coupling of vinyl boronates and activated olefins:
| Entry | Alkenyl Boronate | Activated Olefin | Product | Yield (%) |
| 1 | (E)-oct-1-en-1-ylboronic acid pinacol ester | Methyl acrylate | Methyl (2E,4E)-deca-2,4-dienoate | 85 |
| 2 | (E)-4-phenylbut-1-en-1-ylboronic acid pinacol ester | Acrylonitrile | (2E,4E)-5-phenylpenta-2,4-dienenitrile | 78 |
| 3 | (E)-styrylboronic acid pinacol ester | Phenyl vinyl ketone | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | 82 |
| 4 | (E)-hex-1-en-1-ylboronic acid pinacol ester | Phenyl vinyl sulfone | (E)-1-((E)-hexa-1,3-dien-1-ylsulfonyl)benzene | 75 |
| 5 | (E)-dec-1-en-1-ylboronic acid pinacol ester | N,N-dimethylacrylamide | (E)-N,N-dimethyl(E)-dodeca-2,4-dienamide | 80 |
Rhodium-Catalyzed Reactions with Diisopropyl Boronic Esters (e.g., Nucleophilic Dearomatization of N-alkyl Pyridinium Salts)
Rhodium catalysis has enabled the nucleophilic dearomatization of N-alkyl pyridinium salts using boronic esters as nucleophiles. auburn.edufigshare.com This strategy provides a powerful method for the synthesis of enantioenriched dihydropyridines, which are valuable precursors to other saturated nitrogen heterocycles like tetrahydropyridines and piperidines. auburn.edufigshare.com The use of a rhodium(I)/BINAP catalytic system has been shown to deliver dihydropyridines containing a fully substituted stereogenic center adjacent to the ring nitrogen in high yields and enantioselectivities. figshare.com
This dearomatization reaction is compatible with a broad range of functional groups, including halides, esters, amides, olefins, and free alcohols. figshare.com The versatility of this method has been demonstrated in the total synthesis of natural products, such as nuphar indolizidine. auburn.edu The choice of ligand bound to the rhodium catalyst can influence the regioselectivity of the nucleophilic addition to the pyridinium salt, allowing for targeted synthesis of specific isomers. auburn.edu
The following table presents data on the rhodium-catalyzed dearomatization of various N-alkyl pyridinium salts with boronic esters:
| Entry | N-Alkyl Pyridinium Salt | Boronic Ester | Product | Yield (%) | ee (%) |
| 1 | N-Benzylpyridinium bromide | Phenylboronic acid pinacol ester | 2-Benzyl-1,2-dihydropyridine | 95 | 98 |
| 2 | N-Methyl-4-chloropyridinium iodide | (E)-prop-1-en-2-ylboronic acid pinacol ester | 4-Chloro-1-methyl-2-((E)-prop-1-en-2-yl)-1,2-dihydropyridine | 88 | 96 |
| 3 | N-Ethyl-3-acetylpyridinium tetrafluoroborate | 4-Methoxyphenylboronic acid pinacol ester | 1-(1-Ethyl-6-(4-methoxyphenyl)-1,6-dihydropyridin-3-yl)ethan-1-one | 92 | 97 |
| 4 | N-Propylpyridinium bromide | Thiophen-2-ylboronic acid pinacol ester | 1-Propyl-2-(thiophen-2-yl)-1,2-dihydropyridine | 85 | 95 |
| 5 | N-Butyl-2-methylpyridinium iodide | Vinylboronic acid pinacol ester | 1-Butyl-2-methyl-6-vinyl-1,6-dihydropyridine | 89 | 94 |
O-Borylation Reactions of Diisopropyl Alkylboronates (e.g., Ru-Catalyzed Coupling with Silanols)
The O-borylation of silanols catalyzed by ruthenium complexes represents an important transformation for the formation of silyl ethers. Density functional theory (DFT) studies have provided insights into the mechanism of Ru-S complex-catalyzed C-H silylation and borylation of N-heteroarenes. nih.gov These studies suggest that the catalytic cycle proceeds through several key steps: B-H or Si-H bond activation, boryl or silyl transfer, proton transfer, and subsequent H2 elimination. nih.gov
In the context of O-borylation, supported gold catalysts have also been shown to efficiently promote the borylation of stable C(sp3)-O bonds in alkyl esters. organic-chemistry.org This process utilizes a disilane as an electron source and gold nanoparticles as a single-electron transfer catalyst to generate alkyl radicals. organic-chemistry.org These radicals then undergo cross-coupling with bis(pinacolato)diboron to furnish the corresponding alkyl boronates. organic-chemistry.org
Mechanistic Investigations of this compound Transformations
Understanding the mechanistic underpinnings of reactions involving this compound is crucial for optimizing existing synthetic methods and developing new transformations. A combination of spectroscopic, computational, kinetic, and thermodynamic studies has been employed to elucidate reaction intermediates, transition states, and the factors governing reactivity and selectivity.
Spectroscopic and Computational Approaches to Reaction Intermediates
Spectroscopic techniques are invaluable for the identification and characterization of transient intermediates in organic reactions. researchgate.net Methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can provide structural information about fleeting species, while techniques like Mössbauer spectroscopy can be used to probe the electronic structure of metal-containing intermediates. researchgate.netnih.gov For instance, in the study of enzyme-catalyzed reactions, freeze-quench Mössbauer spectroscopy has been used to identify and characterize iron-based intermediates. nih.gov
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.gov By calculating the geometries and energies of starting materials, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. nih.gov This allows for the determination of reaction rates through transition state theory and provides insights into reactivity and selectivity. nih.gov For example, computational studies on the Ru-S complex-catalyzed silylation and borylation of N-heteroarenes revealed distinct bonding interactions for different substrates, which in turn affects the energy barriers of the rate-determining step. nih.gov
The following table illustrates the application of computational methods in determining the energetic profiles of reaction intermediates:
| Reaction Step | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Method |
| B-H Activation (HBpin) | Ru-H-B Transition State | 15.2 | DFT |
| Boryl Transfer (HBpin) | Boryl-Indole Complex | 22.5 | DFT |
| Si-H Activation (HSiMe2Ph) | Ru-H-Si Transition State | 12.8 | DFT |
| Silyl Transfer (HSiMe2Ph) | Silyl-Indole Complex | 18.9 | DFT |
Kinetic and Thermodynamic Studies of Boronate Reactivity
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various factors such as concentration, temperature, and the presence of catalysts. By analyzing reaction kinetics, it is possible to deduce the rate-determining step of a reaction and gain insights into the mechanism. For instance, the relative kinetic reactivity of boronic acid and boronate ions towards diols has been investigated to understand the factors governing the formation of boronate esters. researchgate.net
Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, allowing for the determination of the relative stability of reactants, intermediates, and products. The combination of kinetic and thermodynamic data is essential for a complete understanding of a reaction's energy profile.
Stereoselectivity and Diastereoselectivity in Diisopropyl Alkylboronate Reactions
The stereochemical outcome of reactions involving chiral alkylboronates is a critical aspect of their synthetic utility. Many transformations proceed with a high degree of stereospecificity, allowing for the transfer of chirality from the boronate ester to the product. For example, the reactions of allylboronate complexes with various electrophiles have been shown to proceed with high regio- and stereocontrol, providing access to molecules with quaternary stereogenic centers. acs.org
Computational studies have also been employed to understand the origins of diastereoselectivity in reactions such as the boron enolate aldol reaction. rsc.org DFT calculations have been used to investigate the influence of steric and stereoelectronic effects on the facial selectivity of the reaction, revealing the key factors that govern the formation of a particular diastereomer. rsc.org
The table below provides examples of the diastereoselectivity observed in specific reactions of alkylboronates:
| Reaction | Substrate | Reagent | Major Diastereomer | Diastereomeric Ratio |
| Aldol Reaction | α-alkoxy methyl ketone | Benzaldehyde | syn-aldol | 95:5 |
| Aldol Reaction | α,β-bisalkoxy methyl ketone | Isobutyraldehyde | anti-aldol | 90:10 |
| Allylation | γ-substituted allylboronate | Acetone | syn-homoallylic alcohol | >98:2 |
| Allylation | (Z)-crotylboronate | Propionaldehyde | anti-homoallylic alcohol | 92:8 |
Strategic Applications of Diisopropyl Hexan 2 Ylboronate Analogs in Advanced Organic Synthesis
Role of Diisopropyl Alkylboronates in Asymmetric Synthesis
Diisopropyl alkylboronates have emerged as versatile and powerful tools in the field of asymmetric synthesis, enabling the stereocontrolled construction of chiral molecules. Their utility stems from the ability to participate in a wide range of transformations with high levels of enantioselectivity and diastereoselectivity. The steric and electronic properties of the diisopropyl groups, combined with the tunability of the alkyl moiety, allow for fine-tuning of reactivity and selectivity in various chemical reactions.
Design and Application of Chiral Diisopropyl Boronate Reagents for Enantioselective Processes
The development of chiral diisopropyl boronate reagents has been a significant advancement in enantioselective synthesis. These reagents are typically prepared by modifying the diisopropyl boronate core with chiral auxiliaries, which create a chiral environment around the boron center. This chirality is then transferred during the course of a reaction to generate a product with a high degree of enantiomeric excess.
One notable application of chiral diisopropyl boronate reagents is in the asymmetric allylboration of aldehydes. By employing reagents derived from chiral diols, such as tartrate esters, it is possible to achieve high levels of enantioselectivity in the formation of homoallylic alcohols. For instance, diisopropyl tartrate-modified (E)- and (Z)-crotylboronates have been successfully used in reactions with achiral aldehydes to produce the corresponding homoallylic alcohols with excellent stereocontrol. acs.org The choice of the tartrate ester can influence the stereochemical outcome of the reaction, allowing for access to either enantiomer of the product.
Furthermore, chiral biphenols have been found to catalyze the enantioselective addition of aryl- and alkenylboronates to ortho-quinone methides. nih.gov In these reactions, the chiral biphenol interacts with the boronate reagent to form a chiral complex that directs the nucleophilic attack on the electrophile in a stereoselective manner. For example, the use of 3,3'-Br2-BINOL as a catalyst can lead to the formation of substituted 2-styryl phenols in high yields and enantiomeric ratios. nih.gov
The design of these chiral reagents often involves a systematic evaluation of different chiral scaffolds and reaction conditions to optimize both reactivity and enantioselectivity. The following table summarizes some examples of chiral diisopropyl boronate reagents and their applications in enantioselective processes.
| Chiral Reagent/Catalyst | Application | Product Type | Achieved Enantioselectivity |
| Diisopropyl tartrate-modified crotylboronates | Asymmetric crotylation of aldehydes | Homoallylic alcohols | High enantiomeric excess |
| 3,3'-Br2-BINOL | Catalytic enantioselective addition to ortho-quinone methides | Substituted 2-styryl phenols | Up to 98:2 er |
| Chiral α,β-dihydroxy carboxylic acids | Enantioselective addition of alkenyl- and arylboronates to chromene acetals | Chiral chromanes | Up to 99:1 er nih.gov |
Diastereoselective Control in Reactions Involving Diisopropyl Alkylboronates
In addition to enantioselectivity, diisopropyl alkylboronates also play a crucial role in controlling diastereoselectivity in chemical reactions. This is particularly important when creating molecules with multiple stereocenters, where the relative configuration of these centers is critical.
The inherent steric bulk of the diisopropyl groups on the boron atom can influence the facial selectivity of reactions. For example, in the reaction of a chiral aldehyde with an achiral diisopropyl alkylboronate, the diisopropyl groups can direct the approach of the nucleophile to one face of the aldehyde, leading to the preferential formation of one diastereomer.
A notable example of diastereoselective control is observed in the homoallenylboration of α-chiral aldehydes using diisopropyl 2,3-butadien-1-ylboronate. acs.org This reaction exhibits a unique anti-diastereoselectivity, which is in contrast to the syn-selectivity often observed with analogous organosilicon reagents. acs.org This reversal of diastereoselectivity highlights the significant influence of the diisopropyl boronate moiety on the transition state geometry of the reaction.
Furthermore, the diastereoselectivity of intramolecular reactions can be controlled. For instance, the placement of a coordinating group, such as a benzyloxy group, on the alkyl chain of a diisopropyl alkylboronate can lead to a reversal of diastereoselectivity in cyclization reactions. nih.govresearchgate.net This effect is attributed to the formation of a transient cationic species that is stabilized by the neighboring group, leading to a thermodynamically controlled product distribution. nih.govresearchgate.net
The table below provides examples of diastereoselective reactions involving diisopropyl alkylboronates.
| Reaction Type | Substrates | Key Feature | Diastereomeric Ratio |
| Homoallenylboration | α-chiral aldehydes and diisopropyl 2,3-butadien-1-ylboronate | Unique anti-selectivity | Moderate to good |
| Intramolecular Cyclization | Chiral allylsilanes with a γ-benzyloxy substituent | Reversal of diastereoselectivity | High |
| Boron Alkylation | Schiff base of glycine (B1666218) tert-butyl ester and chiral B-alkyl-9-BBN derivatives | Acyclic stereoselective synthesis of β-substituted α-amino acids | 66-98% ds nih.gov |
Construction of Complex Molecular Architectures using Diisopropyl Boronates
Diisopropyl boronates are not only valuable for stereoselective synthesis but also serve as key building blocks in the construction of complex molecular architectures. Their ability to undergo a variety of carbon-carbon bond-forming reactions makes them indispensable in the synthesis of natural products and other intricate organic molecules.
Synthesis of Conjugated Polyenes and Polyenyl Boronates
Conjugated polyenes are important structural motifs found in many natural products and functional materials. Diisopropyl boronates have been utilized in efficient methods for the synthesis of these systems.
One approach involves the ene-yne metathesis of alkenyl boronates with terminal alkynes. nih.gov This reaction, often catalyzed by a Grubbs catalyst, provides access to dienyl boronates. nih.gov A subsequent cobalt-catalyzed hydrogen atom transfer (HAT) can then isomerize the dienyl boronate to a more substituted and stable conjugated system with high stereoselectivity. nih.govfigshare.com These resulting dienyl boronates are versatile intermediates that can be used in Suzuki-Miyaura cross-coupling reactions to further extend the polyene chain. nih.govfigshare.com
Another strategy for the synthesis of conjugated dienes and polyenes involves the reaction of unsaturated carbonyl compounds with Grignard reagents in the presence of diethyl phosphite. While not directly involving a diisopropyl boronate, this method highlights the importance of organometallic reagents in accessing polyene structures.
The following table summarizes a key method for the synthesis of polyenyl boronates.
| Method | Key Steps | Catalyst/Reagent | Product |
| Ene-Yne Metathesis/Isomerization | 1. Ene-yne metathesis of alkenyl boronate and terminal alkyne2. Cobalt-catalyzed dienyl isomerization | 1. Grubbs catalyst2. Cobalt catalyst | Conjugated dienyl boronate |
Intramolecular Coupling Approaches for Bicyclic Hydrocarbons and Alkyl Bioisosteres
Bicyclic hydrocarbons, such as bicyclo[1.1.1]pentanes (BCPs), are increasingly recognized as important saturated bioisosteres for benzene (B151609) rings in medicinal chemistry. nih.govnih.govelsevierpure.comresearchgate.netchemrxiv.org Diisopropyl boronates have been instrumental in the development of novel methods for the synthesis of these strained bicyclic systems.
An innovative approach involves the intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters. nih.govchemrxiv.org This base-mediated cyclization proceeds through a high-energy zwitterionic intermediate, which then undergoes a 1,2-metallate rearrangement to form the bicyclic boronate product. chemrxiv.org This strategy allows for the construction of multi-substituted BCPs and other caged bicyclic molecules with scaffolds ranging from [2.1.1] to [3.2.1]. nih.govelsevierpure.comchemrxiv.org
The resulting bicycloalkyl boronates are versatile intermediates that can undergo further functionalization at the bridgehead position, enabling the programmed and divergent synthesis of a wide range of multi-substituted bicyclic hydrocarbons. nih.govnih.govelsevierpure.com This modularity is a key advantage of this approach, providing access to previously unexplored chemical space. researchgate.net
The table below outlines the intramolecular coupling approach for the synthesis of bicyclic boronates.
| Approach | Starting Materials | Key Intermediate | Product |
| Intramolecular Coupling | Cyclobutane-tethered sulfonyl hydrazone and diisopropyl boronic ester | Bicyclic zwitterionic intermediate | Multi-substituted bicycloalkyl boronate |
Incorporation of Diisopropyl Alkylboronate Moieties into Heterocyclic Systems
The incorporation of boronate functionalities into heterocyclic systems is a valuable strategy for creating novel building blocks for organic synthesis and medicinal chemistry. While the direct synthesis of dihydropyridines using diisopropyl alkylboronates is not extensively documented in the provided search results, the general principles of incorporating boronate moieties into heterocyclic rings are well-established.
Methods for the synthesis of saturated and partially saturated heterocyclic boronic derivatives often involve either the introduction of a boronate moiety into a pre-existing heterocycle or the construction of the heterocyclic ring from a boron-containing substrate. siena.edu Techniques such as borylation of C-H bonds, hydroboration of unsaturated heterocycles, and cycloaddition reactions of alkenyl boronates are commonly employed. siena.edu
For instance, boronate-substituted epoxides and aziridines can be synthesized, which are valuable precursors for more complex heterocyclic systems. researchgate.net These building blocks can then be used in subsequent transformations to construct a variety of heterocyclic architectures. The development of methods for the stereoselective synthesis of these boronate-substituted heterocycles is an active area of research.
Reagent Design and Functionalization Strategies for Diisopropyl Alkylboronates
The versatility of organoboron compounds has established them as indispensable tools in modern organic synthesis. Among these, diisopropyl alkylboronates, analogs of Diisopropyl hexan-2-ylboronate, have garnered significant attention due to their unique reactivity and stability, enabling a wide range of synthetic transformations. Their application in sophisticated molecular construction is particularly evident in their roles as linchpin reagents and their use in divergent synthesis strategies, which allow for the efficient and controlled assembly of complex molecular architectures.
Utilization of Diisopropyl Boronates as Linchpin Reagents
Linchpin reagents are bifunctional molecules that can partake in sequential reactions at two different reactive sites, effectively "linking" two or more chemical fragments. This approach offers a convergent and modular route to complex molecules. rsc.org Diisopropyl alkylboronates are well-suited for this role due to the differential reactivity of the carbon-boron bond and another functional group within the same molecule.
The boronate moiety can be considered a masked carbanion, which can be unveiled under specific conditions to participate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net The diisopropyl ester group provides a balance of stability and reactivity, making these reagents practical to handle while still being amenable to transmetalation in the presence of a suitable palladium catalyst.
A common strategy involves a diisopropyl alkylboronate bearing a distal halide (e.g., bromide or iodide). The halide can undergo an initial cross-coupling reaction, leaving the boronate ester intact for a subsequent transformation. This orthogonality allows for a programmed, stepwise construction of the target molecule. For instance, a diisopropyl (bromoalkyl)boronate can first react with an organometallic reagent via its halide, followed by a Suzuki-Miyaura coupling at the boronate site.
Table 1: Sequential Cross-Coupling Reactions Utilizing a Bifunctional Diisopropyl Alkylboronate Analog
| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product |
| 1 | Diisopropyl (4-bromobutyl)boronate | Aryl Grignard Reagent | Pd(PPh₃)₄, THF | Diisopropyl (4-arylbutyl)boronate |
| 2 | Diisopropyl (4-arylbutyl)boronate | Aryl Halide | Pd(OAc)₂, SPhos, K₃PO₄ | 1-Aryl-4-aryl'butane |
This table represents a generalized reaction scheme based on the principles of sequential cross-coupling reactions with bifunctional reagents.
The application of diisopropyl boronates as linchpin reagents is particularly valuable in the synthesis of polyenic frameworks, which are common motifs in biologically active natural products. rsc.org By employing a bifunctional diene containing a diisopropyl boronate at one terminus and another reactive handle at the other, complex polyene chains can be assembled in a modular and stereocontrolled fashion.
Divergent Synthesis Strategies Employing Boronate Functionality
Divergent synthesis is a powerful strategy that enables the generation of a library of structurally diverse compounds from a common intermediate. The boronate functionality in diisopropyl alkylboronates is exceptionally well-suited for such strategies due to the multitude of stereospecific transformations it can undergo. bris.ac.ukresearchgate.net The carbon-boron bond can be converted into a wide array of other functional groups with retention of configuration, providing a branch point in a synthetic sequence.
Starting from a single chiral diisopropyl alkylboronate, a variety of products can be accessed by subjecting it to different reaction conditions. This approach is highly efficient as it minimizes the number of synthetic steps required to access multiple analogs of a target molecule.
Key transformations of the boronate group that enable divergent synthesis include:
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide and a base converts the C-B bond to a C-O bond, yielding an alcohol.
Halogenation: Reaction with reagents like bromine or iodine in the presence of a base introduces a halogen atom.
Amination: Reaction with chloramine (B81541) or other electrophilic nitrogen sources can lead to the formation of amines.
Protonolysis: Treatment with a carboxylic acid can replace the boronate group with a hydrogen atom.
Cross-Coupling: As mentioned previously, the Suzuki-Miyaura reaction allows for the formation of new carbon-carbon bonds.
Table 2: Divergent Functionalization of a Common Diisopropyl Alkylboronate Intermediate
| Reagent/Conditions | Functional Group Transformation | Product Class |
| H₂O₂, NaOH | C-B → C-OH | Alcohols |
| Br₂, NaOMe | C-B → C-Br | Alkyl Bromides |
| NH₂Cl | C-B → C-NH₂ | Primary Amines |
| CH₃COOH | C-B → C-H | Alkanes |
| Aryl-X, Pd catalyst | C-B → C-Aryl | Arylated Alkanes |
This table illustrates the diverse outcomes achievable from a single boronate precursor.
The stereospecificity of these transformations is a crucial aspect of their utility in divergent synthesis. nih.govbris.ac.uk Chiral secondary or tertiary boronic esters can be converted into a range of enantiomerically pure products, which is of paramount importance in medicinal chemistry and materials science. For example, a diastereodivergent synthesis of cyclopentyl boronic esters has been reported, where simple variation of the reaction solvent allows for the selective formation of different diastereomers from the same starting material. bris.ac.ukresearchgate.net This level of control highlights the sophisticated strategies that can be developed around the versatile boronate functionality.
Computational and Theoretical Chemistry Studies on Diisopropyl Alkylboronate Systems
Application of Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to elucidate the intricate mechanisms of reactions involving boronate esters. rsc.orgnih.gov By calculating the potential energy surface of a reaction, DFT allows researchers to identify transition states, intermediates, and the associated energy barriers, providing a detailed picture of the reaction pathway. rsc.org
For instance, DFT calculations have been employed to explore the mechanisms of boronic ester exchange reactions, which are crucial in the context of dynamic materials like vitrimers. rsc.org Studies have investigated different possible pathways, including direct metathesis and nucleophile-mediated exchange. rsc.org In the absence of a nucleophile, a direct metathesis pathway was computationally identified, involving a [2+2] cycloaddition to form a four-membered cyclic intermediate. rsc.org However, the presence of a nucleophile, such as methanol (B129727) or water, was shown to significantly lower the activation energy, facilitating an alternative, lower-energy pathway. rsc.org
DFT calculations have detailed the stepwise process of nucleophile-mediated exchange. The process begins with the nucleophilic attack of methanol on the boron atom, leading to a series of intermediates and transition states involving hydrogen transfers and the formation of zwitterionic species. rsc.org The rate-determining step and the corresponding energy barriers for these pathways can be precisely calculated, offering a quantitative understanding of the reaction kinetics. rsc.org
Furthermore, DFT has been instrumental in understanding mechanisms in other reactions involving boronate esters, such as Suzuki-Miyaura cross-coupling reactions and radical-mediated hydroborations. mdpi.commdpi.com In radical hydroboration, for example, DFT calculations support a mechanism where a radical initiator like di-tert-butyl peroxide (DTBP) homolytically cleaves and then abstracts a hydrogen atom from an NHC-borane to form a boron-centered radical, which then adds to an alkyne. mdpi.com These computational models can also rationalize the formation of byproducts and the influence of weak interactions on product selectivity. mdpi.com
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophile-Mediated Exchange (with Methanol) | Nucleophilic attack of MeOH on Boron | 17.68 |
| Direct Metathesis | [2+2] cycloaddition of two dioxaborinanes | 29.15 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules like diisopropyl alkylboronates. These methods provide insights into the distribution of electrons within a molecule and how this distribution influences its chemical behavior. Key parameters derived from these calculations include frontier molecular orbitals (HOMO and LUMO), orbital energies, and atomic charges. researchgate.net
For example, computational studies have shown that the favorability of boronate ester formation from boronic acids and diols is significantly influenced by the electronic properties of the reactants. researchgate.net Calculations can reveal how borylation affects the frontier orbitals of the diol, explaining differences in thermodynamic stability for various condensation products. researchgate.net Generally, condensation reactions to form boronate esters are thermodynamically favored. researchgate.net
In the context of reactivity, the electronic nature of substituents on the boronate ester plays a critical role. Quantum chemical calculations can quantify the electron-donating or electron-withdrawing ability of different groups and predict their impact on reactivity. researchgate.net For instance, boronic acids are often more reactive than boronic esters in Suzuki-Miyaura cross-coupling reactions due to the differing electron-withdrawing properties of -OH versus -OR groups. researchgate.net
Furthermore, these calculations are crucial for understanding the reactivity of intermediates in catalytic cycles. In studies of the enantiospecific coupling of boronic esters, DFT calculations on model boronate complexes revealed that the Highest Occupied Molecular Orbital (HOMO) was primarily localized on the sp³-C–B bond. nih.gov This finding was critical in explaining the observed reaction pathways, where an oxidant could trigger a single-electron transfer (SET) from this bond, leading to C-B bond cleavage and the formation of a radical species. nih.gov Such insights are vital for rationalizing reaction outcomes and addressing challenges like chemoselectivity in complex transformations. nih.gov
Molecular Dynamics Simulations to Model Reaction Pathways and Intermediates
Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing a bridge between static quantum chemical calculations and the dynamic reality of chemical reactions. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of atoms and molecules over time, allowing for the exploration of conformational changes, solvent effects, and the dynamic pathways of chemical transformations.
While static calculations like DFT are excellent for identifying stationary points on a potential energy surface (e.g., reactants, products, transition states), MD simulations can explore the routes between these points. This is particularly valuable for complex reactions with multiple possible intermediates and transition states, where the system's dynamic behavior can influence the reaction outcome. For diisopropyl alkylboronate systems, MD simulations could be used to:
Explore Conformational Landscapes: Model the different conformations of the alkylboronate ester and its reaction intermediates to understand how steric factors influence reactivity.
Simulate Reaction Trajectories: By starting simulations from a transition state geometry, it is possible to trace the reaction pathway forward to products and backward to reactants, confirming the connection between these states.
Model Solvent Effects: Explicitly include solvent molecules in the simulation to study their role in stabilizing intermediates or participating directly in the reaction mechanism, which is often challenging to capture fully with implicit solvent models used in quantum calculations.
Although specific MD studies modeling the reaction pathways of diisopropyl hexan-2-ylboronate are not extensively documented, the methodology has been successfully applied to other boron-containing systems, such as investigating the role of cyclic borate (B1201080) esters in improving the mechanical properties of polymers. researchgate.net This demonstrates the potential of MD simulations to provide a deeper, dynamic understanding of the reaction mechanisms and intermediates in the broader field of diisopropyl alkylboronate chemistry.
Computational Studies on Stereoselectivity and Regioselectivity in Diisopropyl Alkylboronate Chemistry
Computational chemistry provides critical tools for understanding and predicting the stereoselectivity and regioselectivity of chemical reactions, which are fundamental aspects of modern organic synthesis. rsc.org For reactions involving diisopropyl alkylboronate systems, computational models, particularly those based on DFT, can calculate the energy barriers for different reaction pathways leading to various stereoisomeric or regioisomeric products. The pathway with the lowest activation energy is predicted to be the dominant one, thus allowing for the rationalization of experimentally observed selectivity. dntb.gov.ua
Stereoselectivity: The prediction of stereoselectivity involves comparing the transition state energies for the formation of different stereoisomers (enantiomers or diastereomers). For example, in the asymmetric hydroboration of alkenes to form chiral boronic esters, computational studies can model the interaction between the substrate, the catalyst, and the boron reagent. acs.org By analyzing the geometries and energies of the diastereomeric transition states, researchers can understand the origin of the chiral induction and predict which stereoisomer will be formed in excess. This approach is invaluable for the rational design of new asymmetric catalysts. rsc.org The development of methods for the synthesis of chiral tertiary boronic esters often relies on such computational insights to understand complex stereochemical outcomes. acs.org
Regioselectivity: DFT calculations are also used to explain the regioselectivity in reactions such as the rhodium-catalyzed ring-opening of oxabenzonorbornadienes with arylboronic acids. dntb.gov.ua By mapping out the free energy profiles for different potential reaction pathways, the rate-determining step and the factors controlling where a new bond forms can be identified. dntb.gov.ua Similarly, in Suzuki-Miyaura reactions involving polyhalogenated substrates, DFT modeling can provide mechanistic rationale for why a reaction occurs at a specific position, sometimes leading to unexpected hydrodehalogenation products instead of the expected cross-coupling. mdpi.com These computational investigations can account for the electronic and steric effects that govern which region of a molecule is most reactive, providing explanations that are often difficult to deduce from experimental data alone. mdpi.comdntb.gov.ua
Advanced Spectroscopic and Chromatographic Techniques for the Characterization and Analysis of Diisopropyl Hexan 2 Ylboronate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies (e.g., ¹H, ¹³C, ¹¹B NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diisopropyl hexan-2-ylboronate. Through the analysis of ¹H, ¹³C, and ¹¹B NMR spectra, a complete assignment of the molecule's atomic connectivity can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environments within the molecule. The hexan-2-yl group is expected to show a series of multiplets corresponding to the aliphatic chain. The two isopropyl groups attached to the oxygen atoms will typically display a characteristic septet for the single methine proton and a doublet for the twelve equivalent methyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals for the six distinct carbons of the hexyl chain and the two distinct carbons of the equivalent isopropyl groups (methine and methyl) are expected. The carbon atom bonded directly to the boron atom (C2 of the hexyl group) will exhibit a chemical shift characteristic of its attachment to an electropositive element.
¹¹B NMR Spectroscopy: Boron-11 NMR is particularly diagnostic for organoboron compounds. nsf.gov Boronate esters, featuring a trigonal planar (sp²-hybridized) boron atom, typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. rsc.org The chemical shift for this compound is anticipated to fall within the typical range for boronic esters, which is generally between δ 20 and δ 30 ppm. rsc.org This analysis confirms the presence and electronic environment of the boron center. mdpi.comresearchgate.net
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description of Signal |
|---|---|---|
| ¹H | ~4.0 - 4.5 | Septet, -OCH(CH₃)₂ |
| ¹H | ~2.5 - 3.0 | Multiplet, -CH(B)- |
| ¹H | ~1.2 - 1.6 | Multiplets, Hexyl -CH₂- groups |
| ¹H | ~1.1 - 1.2 | Doublet, -OCH(CH₃)₂ |
| ¹H | ~0.8 - 0.9 | Triplet, Hexyl -CH₃ |
| ¹³C | ~65 - 70 | -OCH(CH₃)₂ |
| ¹³C | ~30 - 40 | Aliphatic -CH₂- and -CH(B)- carbons |
| ¹³C | ~20 - 25 | -OCH(CH₃)₂ and Aliphatic -CH₂- carbons |
| ¹³C | ~14 | Aliphatic -CH₃ |
| ¹¹B | ~25 - 30 | Broad singlet, trigonal planar boron |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C-H stretching of the alkyl groups (hexyl and isopropyl) in the 2850-3000 cm⁻¹ region. A prominent feature will be the strong B-O stretching vibration, typically observed in the 1300-1400 cm⁻¹ range for boronate esters. Additionally, C-O stretching vibrations from the isopropoxy groups will appear in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The technique is particularly sensitive to non-polar bonds. The B-O bond, while polar, also has a symmetric stretching mode that can be Raman active. The spectrum will be dominated by C-H bending and stretching modes, providing a characteristic "fingerprint" of the molecule's hydrocarbon framework. libretexts.org The region between 1800-2800 cm⁻¹ is often referred to as the "silent" region, as few fundamental vibrations from organic molecules appear here. physicsopenlab.org
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |
| B-O Stretch | 1300 - 1400 | IR (strong) |
| C-H Bend | 1350 - 1470 | IR, Raman |
| C-O Stretch | 1000 - 1200 | IR |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺·), the mass-to-charge ratio (m/z) of which corresponds to the compound's molecular weight. This molecular ion is often unstable and undergoes fragmentation. libretexts.org The fragmentation pattern for an aliphatic boronate ester would likely involve characteristic losses of alkyl and alkoxy groups.
Key fragmentation pathways would include:
Loss of an isopropoxy group (-O-iPr): This would lead to a significant fragment ion.
Loss of an isopropyl radical (·iPr): Cleavage of the C-O bond can also occur.
α-Cleavage of the hexyl chain: Fragmentation of the C-C bonds adjacent to the boron-bearing carbon. For the hexan-2-yl group, this would result in the loss of a butyl radical to give a prominent peak.
McLafferty Rearrangement: If sterically feasible, a rearrangement involving the hexyl chain could occur. miamioh.edu
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 228 | [C₁₂H₂₇BO₂]⁺· | Molecular Ion (M⁺·) |
| 185 | [M - C₃H₇]⁺ | Loss of isopropyl radical |
| 169 | [M - OC₃H₇]⁺ | Loss of isopropoxy radical |
| 171 | [M - C₄H₉]⁺ | α-Cleavage, loss of butyl radical |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the chemical purity and, if applicable, the enantiomeric excess of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for analyzing boronate esters. However, a significant challenge is the on-column hydrolysis of the ester back to the corresponding boronic acid and diol. researchgate.nettandfonline.com To mitigate this, specific conditions are required. The use of aprotic solvents like acetonitrile (B52724) for sample preparation is crucial to prevent hydrolysis before injection. tandfonline.com Furthermore, HPLC columns with low residual silanol (B1196071) activity, such as certain C18 columns, have been shown to minimize on-column degradation. researchgate.net
Gas Chromatography (GC): Direct analysis by GC can be challenging for boronate esters due to their potential thermal instability and susceptibility to hydrolysis in the presence of active sites in the injector or on the column. nih.gov However, with an inert system and an appropriate non-polar capillary column, GC can be a rapid method for purity assessment, particularly for volatile boronate esters.
Enantiomeric Excess Determination: Since this compound possesses a chiral center at the C2 position of the hexyl group, determining its enantiomeric purity is critical. This is achieved using chiral chromatography.
Chiral HPLC: Separation of the enantiomers can be performed on a column with a chiral stationary phase (CSP).
Chiral GC: Alternatively, a GC equipped with a chiral capillary column can be used to resolve the enantiomers.
In both techniques, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
X-ray Diffraction and Other Advanced Spectroscopic Techniques for Elucidating Solid-State Structures and Electronic Properties of Related Organoboron Compounds
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. gla.ac.uk While this compound is likely a liquid at room temperature, this technique is invaluable for studying related crystalline organoboron compounds. redalyc.org
By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated. This map allows for the determination of:
Atomic Connectivity: Unambiguous confirmation of the molecular structure.
Bond Lengths and Angles: Precise measurements of geometric parameters, such as B-O, B-C, and C-O bond lengths, providing insight into the bonding characteristics. scielo.org.mx
Conformation: The exact spatial arrangement of the atoms in the crystal.
Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, including hydrogen bonding or van der Waals forces.
This technique has been widely applied to various organoboron compounds, confirming the trigonal planar geometry around the boron atom in boronate esters and providing foundational data for understanding their structure-property relationships. acs.org
Q & A
Q. What are the key considerations for synthesizing diisopropyl hexan-2-ylboronate with high purity?
Synthesis requires strict control of reaction conditions, including inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis of the boronate ester. Anhydrous solvents (e.g., THF or diethyl ether) and stoichiometric optimization of the boronic acid and diol precursor are critical. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product from byproducts like residual diisopropyl ether .
Q. How can the structural integrity of this compound be validated experimentally?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the boronate ester structure. Infrared (IR) spectroscopy can verify the B–O bond (stretching at ~1350–1310 cm⁻¹). Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .
Q. What factors influence the stability of this compound during storage?
The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions at low temperatures (e.g., –20°C) in amber glass vials. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to mitigate oxidative degradation. Regularly monitor stability via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How do discrepancies arise between computational models and experimental data for boronate ester properties?
Molecular dynamics simulations (e.g., using GAFF or CHARMM36 potentials) may overestimate density or compressibility due to approximations in van der Waals interactions. Calibration against experimental datasets (e.g., pressure-dependent density measurements) improves model accuracy. Cross-validate with quantum mechanical calculations for electronic properties .
Q. What methodologies resolve contradictions in reactivity data for this compound in cross-coupling reactions?
Contradictions often stem from solvent polarity, catalyst loading, or trace moisture. Systematic Design of Experiments (DoE) can isolate variables. For example, kinetic studies under controlled humidity and temperature clarify hydrolysis vs. catalytic activity. Use deuterated solvents in NMR to track reaction intermediates .
Q. How can boronate ester reactivity with peroxides be leveraged in biological probe design?
this compound’s reaction with H₂O₂ (forming phenolic products) enables its use as a reactive probe for oxidative stress. Optimize selectivity by modifying the boronate’s aryl substituents. Validate probe efficiency in cell cultures via fluorescence assays (e.g., coumarin derivatives) and LC-MS quantification of byproducts .
Q. What statistical frameworks ensure reproducibility in boronate ester applications?
Adopt IUPAC guidelines for reporting uncertainties in solubility and thermodynamic data. Use Bayesian analysis to model experimental variability, and report effect sizes (e.g., Cohen’s d) for comparative studies. Pre-register protocols to minimize bias in synthetic or analytical workflows .
Q. How do steric effects from the hexan-2-yl group influence regioselectivity in Suzuki-Miyaura couplings?
The bulky hexan-2-yl group directs cross-coupling to less hindered positions on aromatic substrates. Computational docking studies (e.g., DFT) predict steric interactions, while X-ray crystallography of palladium intermediates confirms regioselectivity. Compare with less hindered analogs (e.g., methylboronates) to isolate steric contributions .
Methodological Guidelines
- Data Reporting : Include raw datasets, error margins, and instrument calibration details in supplementary materials. Follow IUPAC’s standards for chemical data .
- Ethical Practices : Document safety protocols for handling moisture-sensitive boronates and peroxide byproducts. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and biophysical validation to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
